molecular formula C13H16N2O2 B7556845 N-(2-morpholin-4-ylphenyl)prop-2-enamide

N-(2-morpholin-4-ylphenyl)prop-2-enamide

Cat. No. B7556845
M. Wt: 232.28 g/mol
InChI Key: ZPNDNTVPERCMLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-morpholin-4-ylphenyl)prop-2-enamide is a chemical compound that has been widely studied in scientific research. It is commonly referred to as MPP and is a synthetic compound that is used as a research tool in various fields of study. The compound has been found to have several biochemical and physiological effects, making it a valuable tool for researchers.

Mechanism of Action

The mechanism of action of N-(2-morpholin-4-ylphenyl)prop-2-enamide involves its ability to bind to the active site of enzymes and proteins. The compound has been found to inhibit the activity of certain enzymes by binding to their active site and preventing substrate binding.
Biochemical and Physiological Effects:
N-(2-morpholin-4-ylphenyl)prop-2-enamide has several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including tyrosine kinases and protein phosphatases. The compound has also been found to induce apoptosis in certain cancer cell lines.

Advantages and Limitations for Lab Experiments

The advantages of using N-(2-morpholin-4-ylphenyl)prop-2-enamide in lab experiments include its ability to selectively inhibit the activity of certain enzymes and its ability to induce apoptosis in cancer cell lines. However, the compound also has limitations, including its potential toxicity and the need for careful handling.

Future Directions

There are several future directions for research involving N-(2-morpholin-4-ylphenyl)prop-2-enamide. One area of research could involve the development of new compounds based on the structure of MPP that have improved selectivity and reduced toxicity. Another area of research could involve the use of MPP in combination with other compounds to enhance its effectiveness. Additionally, further research could be done to explore the potential therapeutic applications of MPP in the treatment of cancer and other diseases.

Synthesis Methods

The synthesis of N-(2-morpholin-4-ylphenyl)prop-2-enamide involves several steps. The first step involves the reaction of 2-bromo-4-nitroaniline with morpholine to form 2-(morpholin-4-yl)aniline. The second step involves the reduction of the nitro group to an amino group using tin and hydrochloric acid. The final step involves the reaction of the resulting amine with prop-2-enoyl chloride to form N-(2-morpholin-4-ylphenyl)prop-2-enamide.

Scientific Research Applications

N-(2-morpholin-4-ylphenyl)prop-2-enamide has been used in various scientific research applications. One of its primary uses is as a tool for studying the mechanism of action of certain enzymes and proteins. The compound has been found to inhibit the activity of certain enzymes, making it a valuable tool for studying their function.

properties

IUPAC Name

N-(2-morpholin-4-ylphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-2-13(16)14-11-5-3-4-6-12(11)15-7-9-17-10-8-15/h2-6H,1,7-10H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPNDNTVPERCMLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=CC=C1N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-morpholin-4-ylphenyl)prop-2-enamide

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